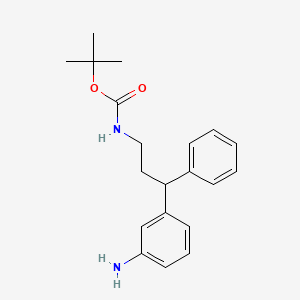
tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl (3-(3-aminophenyl)-3-phenylpropyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, an amino-substituted phenyl group, and a propyl chain, which contribute to its reactivity and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure comprises:
- A tert-butyl group that enhances lipophilicity.
- An aminophenyl moiety that may participate in hydrogen bonding and π-π stacking interactions.
- A phenylpropyl chain that contributes to the compound's steric properties.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Research indicates that the carbamate moiety can participate in nucleophilic attacks, influencing enzyme activity and potentially leading to therapeutic effects.
- Binding Affinity : The presence of the hydroxy group allows for hydrogen bonding, enhancing the compound's ability to bind to biological targets. This binding can alter cellular processes, potentially leading to therapeutic outcomes.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inhibition Studies : A study investigated the inhibitory effects of this compound on various metabolic enzymes. Results showed that the compound exhibited significant inhibition with IC50 values ranging from 0.39 µM to 3.8 µM against specific targets, indicating its potential as a therapeutic agent for diseases involving these enzymes .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against several human cancer cell lines, revealing a notable suppression of cell proliferation at low micromolar concentrations. The observed IC50 values suggest a promising avenue for further development as an anticancer agent .
- Selectivity in Antimicrobial Activity : The compound demonstrated selective inhibition against Plasmodium falciparum's aspartate transcarbamoylase (ATC), showing minimal effects on human ATC. This selectivity is crucial for developing new antimalarial therapies while reducing side effects on human cells .
特性
IUPAC Name |
tert-butyl N-[3-(3-aminophenyl)-3-phenylpropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)24-19(23)22-13-12-18(15-8-5-4-6-9-15)16-10-7-11-17(21)14-16/h4-11,14,18H,12-13,21H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDMCJOVMNNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














